

# Spectroscopic and Analytical Profile of 1-Boc-2-Formylpyrrolidine: A Technical Guide

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## Compound of Interest

Compound Name: 1-Boc-2-Formylpyrrolidine

Cat. No.: B175060

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This technical guide provides a comprehensive overview of the spectroscopic and analytical data for **1-Boc-2-formylpyrrolidine**, a key chiral building block in organic synthesis and medicinal chemistry. Known formally as tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate, and often referred to as N-Boc-L-prolinal, its chemical identifier is CAS number 69610-41-9. This document outlines the available spectroscopic data, detailed experimental protocols for its characterization, and logical workflows for its analysis.

## Core Spectroscopic Data

The structural integrity and purity of **1-Boc-2-formylpyrrolidine** are paramount for its application in complex syntheses. The following tables summarize the key spectroscopic data for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed full data set for **1-Boc-2-formylpyrrolidine** is not readily available in the searched literature, the expected chemical shifts for  $^1\text{H}$  and  $^{13}\text{C}$  NMR are based on its known structure. The data presented here are a composite of expected values and should be confirmed by experimental analysis.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Expected)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~9.5	Singlet	CHO
~4.1	Multiplet	H-2
~3.4-3.6	Multiplet	H-5
~1.8-2.2	Multiplet	H-3, H-4
1.48	Singlet	C(CH <sub>3</sub> ) <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Expected)

Chemical Shift ( $\delta$ ) ppm	Assignment
~202	C=O (aldehyde)
~154	C=O (Boc)
~80	C(CH <sub>3</sub> ) <sub>3</sub>
~65	C-2
~47	C-5
~28	C(CH <sub>3</sub> ) <sub>3</sub>
~25-30	C-3, C-4

## Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

Table 3: IR Spectroscopic Data (Expected)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2975	Strong	C-H stretch (alkane)
~2870, ~2770	Medium	C-H stretch (aldehyde)
~1730	Strong	C=O stretch (aldehyde)
~1690	Strong	C=O stretch (Boc carbamate)
~1390, ~1365	Medium	C-H bend (gem-dimethyl)
~1160	Strong	C-O stretch (carbamate)

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The following data has been reported for **1-Boc-2-formylpyrrolidine**.

Table 4: Mass Spectrometry Data

m/z	Ion
200	[M+H] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation and purity assessment.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Boc-2-formylpyrrolidine** in 0.6-0.8 mL of deuterated chloroform (CDCl<sub>3</sub>).

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Pulse Sequence: Standard single-pulse.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Sequence: Proton-decoupled.
  - Number of Scans: 1024-4096.
  - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## IR Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

- Sample Preparation: As **1-Boc-2-formylpyrrolidine** is a liquid or oil at room temperature, the Attenuated Total Reflectance (ATR) technique is suitable. A small drop of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .

- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.
- Data Acquisition: A background spectrum of the clean ATR crystal is recorded first, followed by the spectrum of the sample.

## Mass Spectrometry

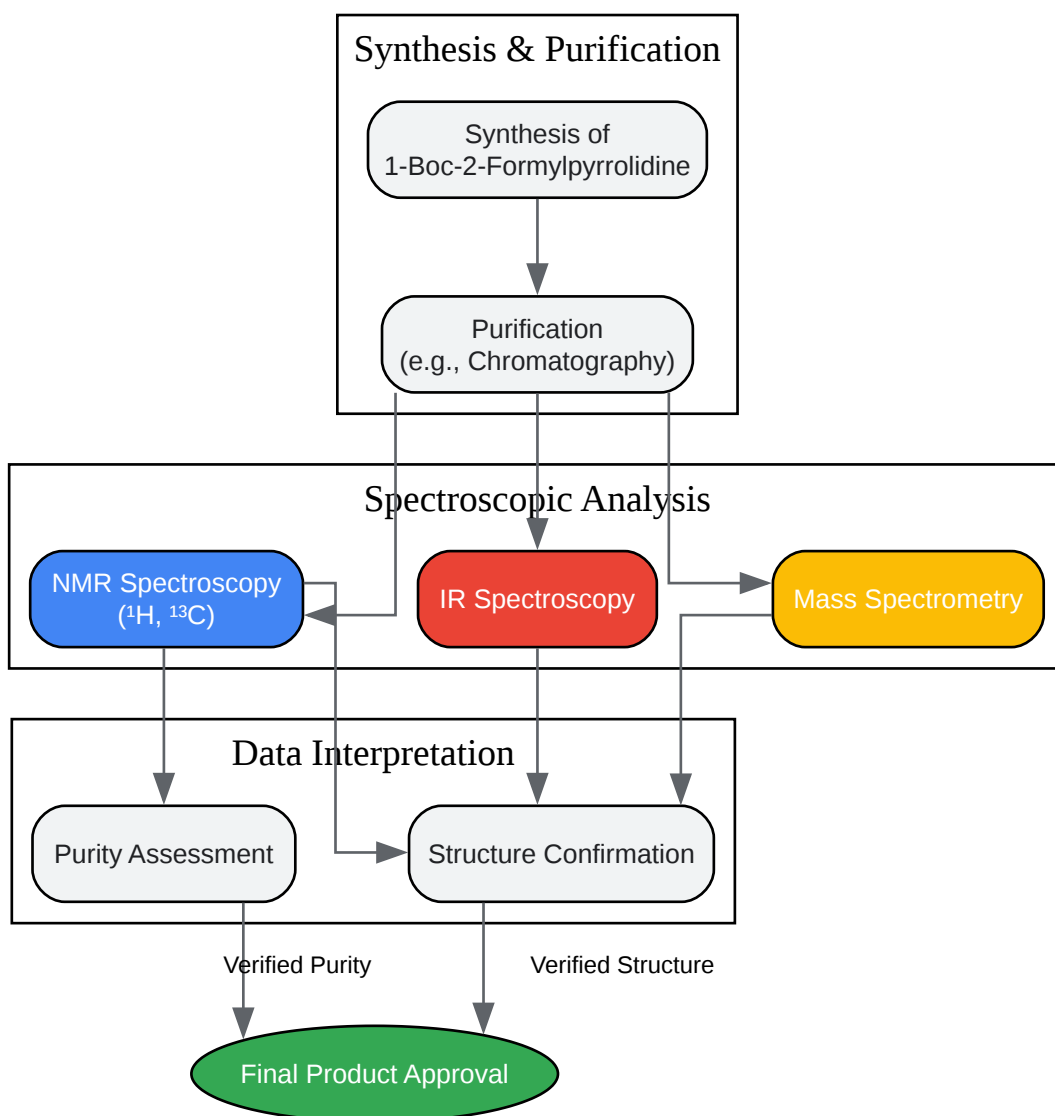
Objective: To confirm the molecular weight of the compound.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: An electrospray ionization (ESI) mass spectrometer.
- Parameters:
  - Ionization Mode: Positive ion mode.
  - Mass Range: m/z 50-500.
  - Analysis: Identify the protonated molecular ion peak ([M+H]<sup>+</sup>).

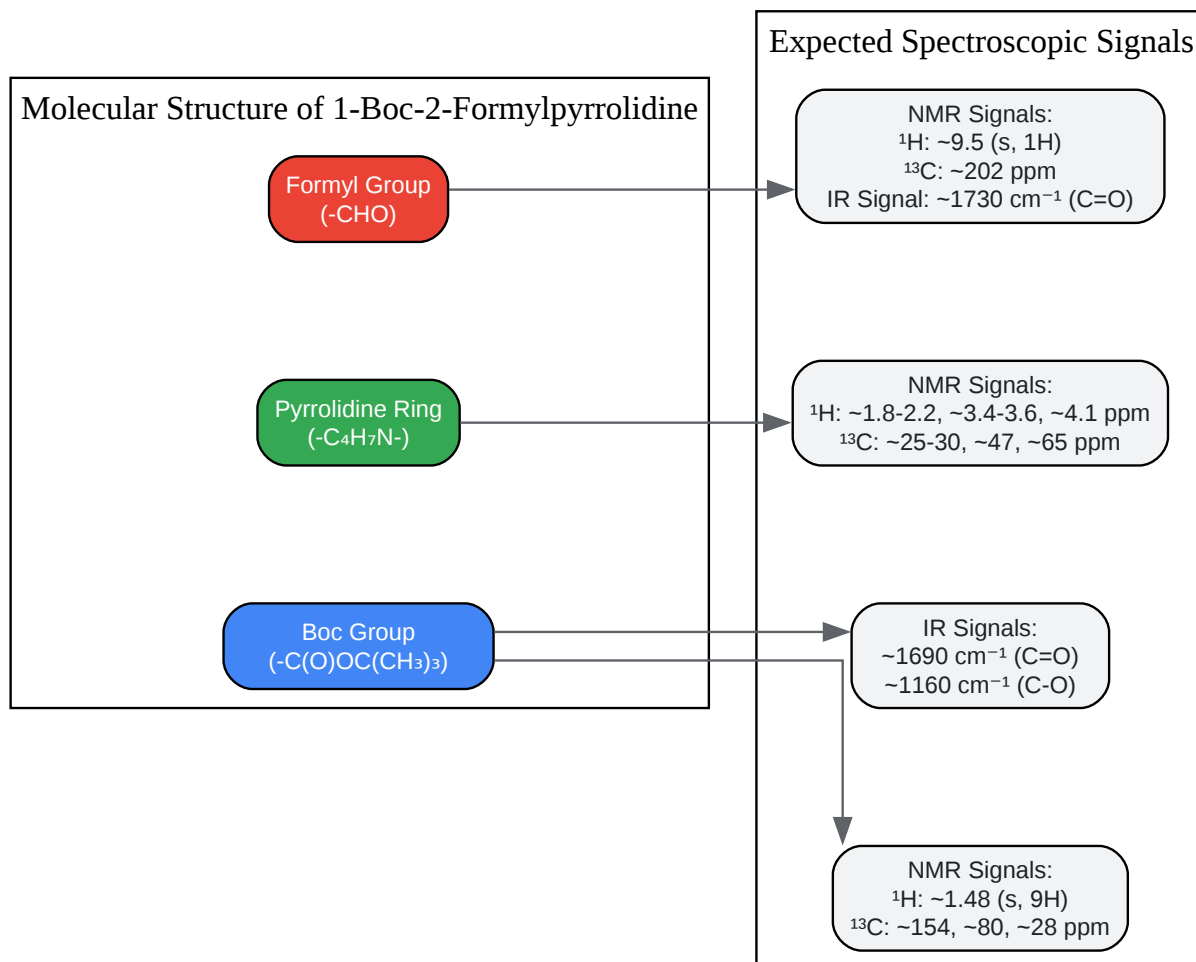
## Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1-Boc-2-formylpyrrolidine** and the relationship between its structural features and expected spectroscopic signals.



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Caption: Workflow for the synthesis and spectroscopic analysis of **1-Boc-2-formylpyrrolidine**.



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Caption: Correlation between structural features and expected spectroscopic signals.

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